1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an isoxazole ring, a piperidine ring, and an isobenzofuran ring, making it a complex and intriguing molecule for various scientific studies.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other isoxazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Its predicted boiling point and density suggest that it may have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoxazole ring through a cyclization reaction involving a suitable precursor such as 3,5-dimethylisoxazole. This intermediate is then subjected to acylation reactions to introduce the acetyl group.
The next step involves the formation of the spiro linkage. This can be achieved through a nucleophilic substitution reaction where the isoxazole-acetyl intermediate reacts with a piperidine derivative. The final step is the cyclization to form the isobenzofuran ring, which can be accomplished through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1’-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with different functional groups.
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A compound with a similar isoxazole moiety but different overall structure.
Uniqueness
1’-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
1'-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-15(13(2)25-20-12)11-17(22)21-9-7-19(8-10-21)16-6-4-3-5-14(16)18(23)24-19/h3-6H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJFFFWLXNOJLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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